Synthesis of Oct-4-yne-1,8-diol: A Comprehensive Technical Guide
Synthesis of Oct-4-yne-1,8-diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed synthesis protocol for Oct-4-yne-1,8-diol, a valuable bifunctional building block in organic synthesis. Its unique structure, featuring a central alkyne unit flanked by two primary alcohol functionalities, makes it a versatile precursor for the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates. This document outlines a reliable two-step synthetic pathway, commencing with the dialkylation of acetylene followed by the deprotection of the terminal hydroxyl groups.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of Oct-4-yne-1,8-diol is presented below.
| Property | Value |
| IUPAC Name | oct-4-yne-1,8-diol |
| CAS Number | 24595-59-3 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | >200°C (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, THF) and water. |
Safety Precautions: Oct-4-yne-1,8-diol is expected to be an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathway Overview
The synthesis of Oct-4-yne-1,8-diol is achieved through a two-step process. The first step involves the formation of the C8 carbon skeleton by the dialkylation of acetylene with a protected 2-bromoethanol derivative. The tetrahydropyranyl (THP) group is utilized as a robust protecting group for the hydroxyl functionality. The second step is the acidic removal of the THP protecting groups to yield the final diol.
Caption: Two-step synthesis of Oct-4-yne-1,8-diol from acetylene.
Experimental Protocols
Step 1: Synthesis of 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne
This procedure details the dialkylation of acetylene with 2-(2-bromoethoxy)tetrahydro-2H-pyran.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium amide (NaNH₂) | 39.01 | 4.7 g | 0.12 |
| Acetylene gas | 26.04 | Excess | - |
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 209.08 | 20.9 g | 0.10 |
| Liquid Ammonia (NH₃) | 17.03 | ~200 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Ammonium Chloride (NH₄Cl), saturated solution | 53.49 | 100 mL | - |
| Diethyl ether (Et₂O) | 74.12 | 300 mL | - |
| Brine, saturated solution | - | 100 mL | - |
| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | - | - |
Procedure:
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A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 200 mL).
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A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide. An excess of acetylene is bubbled for an additional 15 minutes.
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Sodium amide (4.7 g, 0.12 mol) is carefully added to the reaction mixture.
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2-(2-Bromoethoxy)tetrahydro-2H-pyran (20.9 g, 0.10 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 1 hour.
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The reaction mixture is stirred for an additional 12 hours, allowing the ammonia to evaporate.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
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The aqueous layer is extracted with diethyl ether (3 x 100 mL).
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The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product, 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne, as a pale yellow oil. The crude product is of sufficient purity for the next step.
Step 2: Synthesis of Oct-4-yne-1,8-diol (Deprotection)
This procedure describes the removal of the THP protecting groups to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (from Step 1) | Moles |
| 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne | 310.44 | ~0.05 mol | ~0.05 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.95 g | 0.005 |
| Sodium bicarbonate (NaHCO₃), saturated solution | 84.01 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 300 mL | - |
| Brine, saturated solution | - | 100 mL | - |
| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | - | - |
Procedure:
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The crude 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne from Step 1 is dissolved in methanol (150 mL) in a round-bottom flask.
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p-Toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) is added to the solution.
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The reaction mixture is stirred at room temperature for 4 hours and monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
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The methanol is removed under reduced pressure.
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The aqueous residue is extracted with ethyl acetate (3 x 100 mL).
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The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Oct-4-yne-1,8-diol as a white solid.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of Oct-4-yne-1,8-diol.
Caption: Workflow for the synthesis of Oct-4-yne-1,8-diol.
Expected Results and Characterization
The successful synthesis of Oct-4-yne-1,8-diol can be confirmed by various analytical techniques.
Quantitative Data:
| Parameter | Expected Value |
| Overall Yield | 60-70% |
| Purity (by NMR) | >98% |
| Melting Point | 48-50 °C |
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.70 (t, 4H), 2.35 (t, 4H), 1.75 (p, 4H), 1.60 (br s, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 80.5, 61.8, 31.5, 15.2. |
| IR (ATR) | ν (cm⁻¹) 3300 (br, O-H), 2940, 2870 (C-H), 2250 (w, C≡C), 1050 (C-O). |
| Mass Spec (ESI+) | m/z 143.1 [M+H]⁺, 165.1 [M+Na]⁺. |
